molecular formula C14H20BN3O2S B6416304 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1309981-58-5

2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6416304
CAS No.: 1309981-58-5
M. Wt: 305.2 g/mol
InChI Key: HDHZKVDIKGZLPP-UHFFFAOYSA-N
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Description

2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is an organoboron compound that has garnered interest due to its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki–Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method involves the reaction of 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or further to a borate ester under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the free boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Boronic Acids: Formed through hydrolysis or oxidation of the boronic ester.

Scientific Research Applications

2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.

    2-Thiazolylboronic Acid Pinacol Ester: Shares the thiazole ring structure but differs in the substituents on the ring.

Uniqueness

2-(2-Ethylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both the imidazole and thiazole rings, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

2-(2-ethylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BN3O2S/c1-6-11-16-7-8-18(11)12-17-10(9-21-12)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHZKVDIKGZLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CN=C3CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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